![molecular formula C21H24N6O B5513914 4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine](/img/structure/B5513914.png)

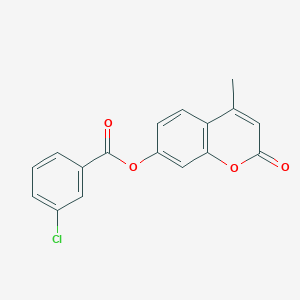

4-[1-(cyclopropylmethyl)-1H-imidazol-2-yl]-1-[4-(1H-1,2,4-triazol-3-yl)benzoyl]piperidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound belongs to a class of molecules that exhibit significant interest due to their complex structure and potential bioactive properties. These molecules often include heterocyclic components such as imidazole, triazole, and piperidine, which are known for their versatile applications in medicinal chemistry and drug design.

Synthesis Analysis

Synthetic approaches for compounds containing imidazole, triazole, and piperidine moieties typically involve multi-step reactions, starting from basic heterocyclic synthons. A common method includes condensation reactions, ring closure, and functional group transformations. The synthesis of similar compounds has been detailed, showing the importance of selecting appropriate starting materials and conditions to achieve the desired heterocyclic framework with high purity and yield (Thimmegowda et al., 2009).

Molecular Structure Analysis

The molecular structure of heterocyclic compounds is often characterized by X-ray crystallography, revealing information about the arrangement of atoms, bond lengths, and angles. These structural details are crucial for understanding the compound's reactivity and interaction with biological targets. For instance, compounds with similar structural features have been analyzed, highlighting the significance of intermolecular hydrogen bonding and conformational aspects of the piperidine ring in determining the molecular stability and biological activity (Boechat et al., 2016).

Scientific Research Applications

Convenient Synthesis Techniques

Research has developed convenient preparation methods for 3- and 4-(1H-azol-1-yl)piperidines, a category to which our compound of interest belongs. These methods involve arylation of azoles (such as pyrazoles, imidazoles, and triazoles) followed by reduction, extending to benzo analogues of the title compounds (Shevchuk et al., 2012).

Synthesis and Biological Activity

A study focused on the synthesis of piperidine-based derivatives, including various thiazole, thiadiazole, and triazole derivatives, demonstrating significant anti-arrhythmic activity. This indicates the potential therapeutic applications of compounds structurally related to our molecule of interest (Abdel‐Aziz et al., 2009).

Novel Benzoimidazo[1,2-a]pyridine Derivatives

Another study achieved the synthesis of novel benzo[4,5]imidazo[1,2-a]pyridine derivatives through a reaction involving a similar compound, showcasing the compound's role in facilitating the creation of new chemical entities with potential bioactive properties (Goli-Garmroodi et al., 2015).

NMDA Receptor Ligands Discovery

The compound has been identified as a potent antagonist of the NR1A/2B subtype of the NMDA receptor, suggesting its utility in neurological research, particularly in the context of Parkinson's disease (Wright et al., 1999).

Inhibition of Human Carbonic Anhydrase Isozymes

A series of benzenesulfonamides incorporating similar structural motifs was investigated as inhibitors of various carbonic anhydrases, demonstrating the compound's potential in the development of inhibitors for tumor-associated isozymes (Alafeefy et al., 2015).

properties

IUPAC Name |

[4-[1-(cyclopropylmethyl)imidazol-2-yl]piperidin-1-yl]-[4-(1H-1,2,4-triazol-5-yl)phenyl]methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H24N6O/c28-21(18-5-3-16(4-6-18)19-23-14-24-25-19)26-10-7-17(8-11-26)20-22-9-12-27(20)13-15-1-2-15/h3-6,9,12,14-15,17H,1-2,7-8,10-11,13H2,(H,23,24,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQCQMGFGJZOLJT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CN2C=CN=C2C3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=NC=NN5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H24N6O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

376.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(1,3-benzothiazol-2-ylthio)-N-[3-(4-morpholinyl)propyl]acetamide](/img/structure/B5513832.png)

![N-[rel-(3R,4R)-3-hydroxy-4-piperidinyl]-3-isopropyl-1-methyl-1H-pyrazole-5-carboxamide hydrochloride](/img/structure/B5513848.png)

![7-[(8-fluoro-4-hydroxyquinolin-2-yl)methyl]-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5513850.png)

![N'-[1-(5-bromo-2-thienyl)ethylidene]-3,4-dichlorobenzohydrazide](/img/structure/B5513860.png)

![3-[4-(benzyloxy)phenyl]-N-(2-fluorophenyl)acrylamide](/img/structure/B5513866.png)

![N-(1-benzyl-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-4-yl)-3-(3,5-di-tert-butyl-4-hydroxyphenyl)propanamide](/img/structure/B5513867.png)

![2-[4-(6-chloro-4-phenyl-2-quinolinyl)phenoxy]-N'-(2-cyanobenzylidene)acetohydrazide](/img/structure/B5513875.png)

![1,9-dimethyl-10-oxo-N-(2-thienylmethyl)-1,4,9-triazaspiro[5.6]dodecane-4-carboxamide](/img/structure/B5513891.png)

![3-{[(2,4-dichlorophenoxy)acetyl]amino}benzoic acid](/img/structure/B5513901.png)